6-Hydroxycamphor

Description

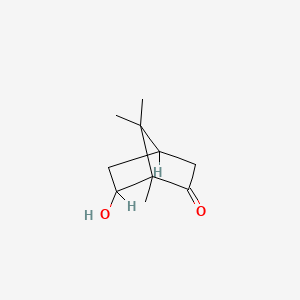

Structure

2D Structure

3D Structure

Properties

CAS No. |

12001-40-0 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

6-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6-7,11H,4-5H2,1-3H3 |

InChI Key |

UNOCSJVDJYDPTN-UHFFFAOYSA-N |

SMILES |

CC1(C2CC(C1(C(=O)C2)C)O)C |

Canonical SMILES |

CC1(C2CC(C1(C(=O)C2)C)O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Studies of 6 Hydroxycamphor Isomers

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the atomic connectivity and spatial arrangement of atoms. For 6-hydroxycamphor isomers, NMR is crucial for differentiating between closely related structures.

¹H NMR for Isomeric Differentiation (e.g., 6-endo vs. 6-exo)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective in distinguishing between stereoisomers, such as the 6-endo and 6-exo isomers of this compound. The key lies in the differing chemical environments experienced by the protons in these isomers, which leads to distinct chemical shifts. Specifically, the proton attached to the hydroxyl-bearing carbon (CHOH) shows a notable difference in its chemical shift. For instance, the CHOH proton in 6-endo-hydroxycamphor has been reported at approximately 4.15 ppm, whereas the corresponding proton in 6-exo-hydroxycamphor appears around 3.74 ppm researchgate.netuq.edu.au. These characteristic shifts allow for the differentiation of these isomers even when they are present in a mixture.

| Isomer | Characteristic CHOH Proton Chemical Shift (ppm) | Reference |

| 6-endo-hydroxycamphor | ~4.15 | researchgate.netuq.edu.au |

| 6-exo-hydroxycamphor | ~3.74 | researchgate.netuq.edu.au |

Two-Dimensional NMR Techniques for Complete Structural Assignment

X-ray Crystallography for Unambiguous Stereochemical Assignment

X-ray crystallography is considered the gold standard for determining the absolute and relative stereochemistry of crystalline organic compounds numberanalytics.comnumberanalytics.com. By analyzing the diffraction pattern of X-rays scattered by a single crystal, the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemical configurations, can be unequivocally established numberanalytics.comnumberanalytics.comnih.gov. For this compound, obtaining a suitable single crystal allows for direct visualization and confirmation of the endo or exo orientation of the hydroxyl group at the C6 position, providing definitive proof of its stereochemistry researchgate.net. The technique is invaluable when subtle differences in structure might be difficult to resolve by spectroscopic methods alone.

Chromatographic Techniques for Isomer Separation and Analysis

Chromatographic methods are essential for separating mixtures of isomers and analyzing their purity. However, the similar physical and chemical properties of isomers can present significant challenges.

Challenges in Isomeric Co-elution (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile compounds. However, isomers of this compound, particularly the 6-endo and 6-exo forms, are known to co-elute during standard GC analysis researchgate.netuq.edu.auscienceopen.comresearchgate.netmolaid.com. This co-elution occurs because their similar polarity and vapor pressure result in comparable interactions with the stationary phase of the GC column. Consequently, relying solely on GC-MS can lead to misidentification or an inaccurate assessment of the isomeric composition.

Methodologies for Improved Isomer Resolution (e.g., Chiral GC)

To overcome the challenges of co-elution, specialized chromatographic techniques are employed. Chiral Gas Chromatography (Chiral GC) is particularly effective for separating enantiomers and, in some cases, diastereomers gcms.czuni-heidelberg.deobrnutafaza.hrchromatographyonline.com. This technique utilizes chiral stationary phases (CSPs) that possess specific chiral recognition capabilities, allowing for differential interaction with stereoisomers. Cyclodextrin (B1172386) derivatives are commonly used as CSPs in chiral GC columns, offering unique selectivities based on their structure and derivatization gcms.czobrnutafaza.hrchromatographyonline.com. By employing appropriate chiral GC columns, such as those incorporating cyclodextrin derivatives, improved resolution of this compound isomers can be achieved, enabling their individual analysis and quantification chromatographyonline.com.

Compound Name List:

this compound

6-endo-hydroxycamphor

6-exo-hydroxycamphor

Computational Chemistry in Structural Characterization and Isomer Stability

Computational chemistry plays a pivotal role in modern structural elucidation, offering powerful tools to analyze molecular structures, predict properties, and understand isomer stability. For compounds like this compound, which can exist in various isomeric forms and conformations, computational methods provide essential insights that complement experimental observations. Density Functional Theory (DFT) is a widely employed computational approach for investigating the electronic structure and properties of molecules, including the determination of stable molecular geometries and the analysis of reaction pathways researchgate.netscience.gov. These calculations are crucial for understanding the subtle differences between isomers and predicting their behavior.

Conformational Analysis of this compound Isomers

The structural complexity of this compound necessitates detailed conformational analysis to identify all plausible three-dimensional arrangements (conformations) and the relative stability of different isomers. Computational methods, particularly DFT, are instrumental in this process. By calculating the potential energy surface, researchers can map out various conformers and determine their energy minima, thereby establishing their relative thermodynamic stability science.gov. For this compound, which possesses a bicyclic structure with a hydroxyl group, numerous rotatable bonds and chiral centers can lead to a multitude of conformers. Understanding these conformational preferences is vital for predicting spectroscopic properties and for elucidating metabolic pathways where specific conformations might be favored for enzymatic interactions researchgate.netresearchgate.net. The Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, is particularly valuable for calculating magnetic shielding tensors, which are directly related to NMR chemical shifts, thereby linking conformational analysis to spectroscopic prediction science.gov.

| Computational Method | Theoretical Level | Key Approach | Application to this compound Isomers |

| Density Functional Theory (DFT) | B3LYP/6-311++G(2d, 2p) | GIAO (Gauge-Independent Atomic Orbital) | Used for conformational analysis, determining relative isomer stability, and predicting spectroscopic properties science.gov. |

Prediction and Validation of Spectroscopic Data

A significant application of computational chemistry in structural characterization lies in the prediction and validation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By calculating molecular properties based on optimized geometries, computational models can generate theoretical spectra that are then compared with experimental data. This comparison allows for the unambiguous assignment of signals and the confirmation of proposed structures, especially for distinguishing between closely related isomers or conformers science.govscience.gov. For instance, the differentiation between stereoisomers of hydroxycamphor, such as 6-endo-hydroxycamphor and 6-exo-hydroxycamphor, can be achieved by analyzing subtle differences in their ¹H NMR spectra, specifically the chemical shift of the proton attached to the hydroxyl-bearing carbon (CHOH) researchgate.net. Computational methods aim to accurately predict these specific chemical shifts, providing a powerful tool for validating experimental assignments and elucidating complex molecular structures science.gov. The satisfactory agreement between computed and experimental data serves as a critical validation step in structural studies science.gov.

| Spectroscopic Technique | Analyte/Feature | Observed Data (Experimental) | Predicted Data (Computational) | Validation Context |

| ¹H NMR | CHOH proton of 6-endo-hydroxycamphor | ~4.15 ppm | [To be predicted] | Distinguishing isomers researchgate.net. Computational results aim to match experimental values for validation science.gov. |

| ¹H NMR | CHOH proton of 6-exo-hydroxycamphor | ~3.74 ppm | [To be predicted] | Distinguishing isomers researchgate.net. Computational results aim to match experimental values for validation science.gov. |

Compound List:

this compound

6-endo-Hydroxycamphor

6-exo-Hydroxycamphor

(+)-Camphor

4-Methylbenzylidene camphor (B46023) (4-MBC)

3-(4-Carboxybenzylidene)camphor (3-4CBC)

3-(4-Carboxybenzylidene)-6-hydroxycamphor (3-4CBHC)

Stereochemical Aspects and Chirality in 6 Hydroxycamphor Research

Impact of Stereochemistry on Enzymatic Recognition and Catalysis

Enzymes, being chiral catalysts themselves, exhibit remarkable specificity in recognizing and transforming substrates based on their three-dimensional structure. For camphor (B46023) derivatives, this stereoselectivity is particularly evident in hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. Different P450 enzymes, even those acting on the same substrate, can exhibit distinct regioselectivity and stereoselectivity, leading to the formation of specific hydroxycamphor isomers.

For instance, the well-studied P450(cam) enzyme from Pseudomonas putida catalyzes the hydroxylation of (1R)-(+)-camphor predominantly at the C5 position, yielding d-5-exo-hydroxycamphor with high regioselectivity and stereoselectivity researchgate.netbeilstein-journals.orgresearcher.lifenih.gov. This specificity arises from the precise orientation of the camphor molecule within the enzyme's active site, dictated by non-covalent interactions that favor a particular binding mode. In contrast, the P450(camr) enzyme isolated from Rhodococcus sp. NCIMB 9784 has been shown to hydroxylate (1R)-(+)-camphor specifically at the 6-endo position, producing 6-endo-hydroxycamphor researchgate.netcapes.gov.br. This difference in hydroxylation site underscores how subtle variations in enzyme structure can lead to dramatically different stereochemical outcomes.

Other enzymes and biological systems also play a role in the stereoselective transformation of camphor derivatives. For example, plant tissues, such as burdock, have demonstrated the ability to reduce (+)-camphorquinone to (-)-3-S-exo-hydroxycamphor, indicating stereoselective biocatalytic reduction pathways ptfos.hr. The active site architecture of these enzymes dictates substrate binding and the subsequent chemical transformation, making stereochemistry a critical determinant of enzymatic recognition and catalytic efficiency. Understanding these enzyme-substrate interactions provides insights into how specific stereoisomers of hydroxycamphors are generated and recognized in biological processes.

| Enzyme/Organism | Substrate | Primary Hydroxylation Position | Key Product(s) | Reference(s) |

| P450(cam) (Pseudomonas putida) | (1R)-(+)-Camphor | 5-exo | d-5-exo-hydroxycamphor | researchgate.netbeilstein-journals.orgresearcher.lifenih.gov |

| P450(camr) (Rhodococcus sp. NCIMB 9784) | (1R)-(+)-Camphor | 6-endo | 6-endo-hydroxycamphor | researchgate.netcapes.gov.br |

| CYP101D2 (Novosphingobium aromaticivorans) | Camphor | 5-exo | 5-exo-hydroxycamphor (B1210678) | ebi.ac.uk |

| Burdock (plant tissue) | (+)-Camphorquinone | (Reduction) | (-)-3-S-exo-hydroxycamphor | ptfos.hr |

Chiral Purity and Enantiomeric Excess in Biocatalytic and Synthetic Processes

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. For hydroxycamphors, achieving high chiral purity, often quantified by enantiomeric excess (ee), is crucial for their use as chiral building blocks, auxiliaries, or target molecules. Enantiomeric excess is defined as the difference between the amounts of the two enantiomers, expressed as a percentage of the total amount openochem.orgsigmaaldrich.com. For example, a sample with 75% of one enantiomer and 25% of the other has an ee of 50%.

Both biocatalytic and synthetic approaches are employed to obtain hydroxycamphors with high chiral purity. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, can yield specific enantiomers directly. For instance, enzymatic resolutions or dynamic kinetic resolutions using lipases can convert racemic alcohols or amines into enantiomerically enriched esters or amides with high ee values, sometimes exceeding 2000 E values unipd.it. Synthetic strategies often rely on chiral auxiliaries derived from camphor, or employ reactions known for their stereospecificity, such as Wagner-Meerwein rearrangements. The enantiospecific preparation of 10-hydroxycamphor, for example, involves such rearrangements and can yield products with significant enantiomeric excess, such as 70% ee reported for related oxidation products researchgate.netresearchgate.net. Highly enantioselective synthesis of other camphor derivatives, like glycidic amides, has also been achieved using camphor-based chiral auxiliaries, reaching excellent enantioselectivities nih.gov.

Ensuring and verifying chiral purity requires robust analytical methods. Chiral chromatography (HPLC or GC) is a widely used technique for separating enantiomers, allowing for their quantification and the determination of ee openochem.orgsigmaaldrich.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with chiral derivatization reagents to form diastereomers, can also provide crucial information about enantiomeric purity libretexts.org.

Theoretical Frameworks for Stereocontrol in Chemical and Biocatalytic Transformations

Understanding and controlling stereochemistry in the synthesis and transformation of 6-hydroxycamphor and related compounds relies heavily on theoretical frameworks and mechanistic insights. The rigid bicyclic structure of camphor itself provides a well-defined conformational landscape, which is advantageous for predictable stereochemical outcomes in reactions. This inherent structural rigidity limits the influence of conformational changes on reaction pathways, making it a valuable scaffold for asymmetric synthesis cdnsciencepub.com.

Theoretical studies, including computational chemistry methods like Density Functional Theory (DFT) calculations, are instrumental in elucidating reaction mechanisms and predicting stereochemical preferences. For example, DFT calculations have been used to analyze the transition states involved in camphor hydroxylation by P450 enzymes, identifying the rate-determining steps and explaining the observed regioselectivity and stereoselectivity researcher.life. Similarly, computational models, such as elastic network models (ANM) and perturbation-response scanning (PRS), help in understanding how enzyme active site dynamics and substrate orientation influence the stereochemical outcome of enzymatic reactions nih.gov.

In chemical synthesis, theoretical frameworks are developed to explain the stereochemical induction achieved through the use of chiral auxiliaries or catalysts. For instance, proposed mechanisms for reactions involving camphor-derived iminolactones often invoke cyclic transition states, which can account for the observed high diastereoselectivities acs.org. The understanding of these theoretical underpinnings allows chemists to design more efficient and selective synthetic routes, control the formation of specific stereoisomers, and ultimately achieve higher enantiomeric purity in the target hydroxycamphor derivatives.

Compound List:

this compound (general term)

6-endo-Hydroxycamphor

6-exo-Hydroxycamphor

5-exo-Hydroxycamphor

5-endo-Hydroxycamphor

10-Hydroxycamphor

3-exo-Hydroxycamphor

(-)-3-S-exo-Hydroxycamphor

8-Hydroxycamphor

9-Hydroxycamphor

3-Hydroxycamphor

(+)-Camphor

(1R)-(+)-Camphor

(1S)-(+)-Camphor

d-5-exo-hydroxycamphor

Glycidic amides

Sulfoxides

Future Directions and Research Perspectives

Exploration of Undiscovered Biocatalytic Systems for Hydroxylation

A key area for future research involves the discovery and characterization of novel biocatalytic systems capable of performing selective hydroxylation reactions on camphor (B46023) and other terpenoids. This includes mining microbial genomes and metagenomic libraries for new enzymes, such as cytochrome P450 monooxygenases (CYPs) and other oxygenases, that can catalyze C-H bond functionalization with high regioselectivity and stereoselectivity oup.comrsc.orgnih.gov. The exploration of extremophilic organisms and uncultivated microbial communities is particularly promising for identifying enzymes with unique catalytic properties that may be absent in commonly studied microorganisms oup.comrsc.org. Advances in synthetic biology and genomics are providing access to a broader repertoire of enzymes, enabling the development of biocatalytic routes for producing complex terpenoid derivatives that are difficult to access through traditional chemical synthesis astrazeneca.com. The goal is to expand the biocatalytic toolbox beyond known enzymes, aiming for efficient and selective production of specific hydroxycamphor isomers oup.comnih.gov.

Table 6.1.1: Potential Biocatalytic Avenues for Terpenoid Hydroxylation

| Enzyme Class/System | Source/Approach | Target Functionalization | Potential Application | Research Focus |

| Cytochrome P450s (CYPs) | Microbial genomes, Metagenomics | C-H hydroxylation, Regio- and stereoselective oxidation | Synthesis of specific hydroxycamphor isomers, complex terpenoids | Discovery of novel CYPs, characterization of uncultivated microbial enzymes |

| Other Oxygenases | Extremophiles, Uncultivated bacteria | Diverse oxidation reactions | Access to novel terpenoid scaffolds | Identification of enzymes with unique substrate specificities |

| Whole-cell Biocatalysis | Engineered microbial hosts | In situ functionalization of terpenoids | Cost-effective production, simplified downstream processing | Optimizing whole-cell systems for terpene transformations |

Development of Novel Synthetic Routes for Challenging Stereoisomers

Table 6.2.1: Strategies for Stereoselective Synthesis of Camphor Derivatives

| Catalytic Approach | Catalyst Type/Example | Reaction Type | Key Challenge Addressed | Reported Selectivity Metric (Example) |

| Organocatalysis | Camphor-derived thioureas | Asymmetric Kabachnik-Fields reaction | Development of novel chiral catalysts | High yield, improved enantioselectivity (e.g., 35% ee) rhhz.net |

| Transition Metal Catalysis | Various metal complexes | C-H functionalization, B-H alkylation-annulation | Regioselectivity, direct functionalization | Site-specific functionalization uzh.ch |

| Chemoenzymatic Synthesis | Enzyme + Chemical Reagents | Tandem oxidation and chemical modification | Access to complex functionalized terpenoids | Efficient synthesis of diverse derivatives oup.comresearchgate.net |

Advanced Mechanistic Characterization through Integrated Biophysical Techniques

A deeper understanding of the reaction mechanisms governing the hydroxylation of camphor and related terpenoids is critical for rational enzyme engineering and catalyst design. Future research will leverage advanced biophysical and computational techniques to elucidate these mechanisms. This includes employing techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and electron paramagnetic resonance (EPR) to determine enzyme structures, identify key catalytic residues, and characterize substrate-enzyme interactions and transition states nih.govnih.govacs.org. Molecular dynamics (MD) simulations, quantum mechanics/molecular mechanics (QM/MM) calculations, and other computational modeling approaches will be integrated with experimental data to provide atomic-level insights into substrate binding, orientation, and the precise steps of the hydroxylation process, including water management in terpene synthases nih.govnih.govacs.orgacs.org. Such integrated approaches are essential for understanding how enzymes control regioselectivity and stereoselectivity, paving the way for targeted modifications nih.govnih.govacs.org.

Table 6.3.1: Integrated Techniques for Mechanistic Elucidation of Hydroxylation

| Technique/Methodology | Application in Terpenoid Hydroxylation | Insights Gained/Future Focus | Example Substrate/Enzyme |

| X-ray Crystallography/Cryo-EM | Determination of enzyme structure, substrate-binding site | Understanding active site architecture, identifying key residues | P450cam (CYP101A1) nih.gov, Terpene Synthases nih.gov |

| NMR Spectroscopy | Substrate orientation, dynamic interactions | Revealing preferred substrate binding modes, identifying interactions nih.gov | Camphor in P450cam nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating enzyme-substrate dynamics, water movement | Predicting conformational changes, identifying pathways for selectivity nih.govnih.govacs.org | Camphor, Farnesyl diphosphate (B83284) (FDP) |

| QM/MM Calculations | Modeling transition states, reaction energetics | Elucidating reaction mechanisms, identifying rate-limiting steps | Hydroxylation intermediates |

Engineering of Enzymes for Enhanced Regio- and Stereoselectivity

Enzyme engineering, through methods like site-directed mutagenesis and directed evolution, represents a powerful strategy for improving the regioselectivity and stereoselectivity of enzymes involved in camphor and terpenoid hydroxylation astrazeneca.comchiralpedia.comnih.govbeilstein-journals.org. Future research will focus on rationally redesigning enzyme active sites to favor specific hydroxylation positions or to produce desired enantiomers with higher efficiency nih.govnih.gov. For instance, studies have shown that targeted mutations in cytochrome P450 enzymes can significantly alter their substrate specificity and product distribution nih.govbeilstein-journals.org. By understanding the structural basis of selectivity, researchers can engineer enzymes to overcome limitations such as unspecific hydroxylations or the formation of undesired byproducts nih.gov. The goal is to create biocatalysts that are not only more selective but also more robust and efficient for industrial applications astrazeneca.comchiralpedia.com.

Table 6.4.1: Enzyme Engineering for Improved Terpenoid Hydroxylation Selectivity

| Enzyme/System | Engineering Strategy | Modification Target | Outcome/Improvement | Example Substrate |

| CYP106A2 | Rational design, Directed evolution | Active site residues | Shifted stereoselectivity, improved product yield | Steroids, Diterpenes nih.gov |

| CYP154E1 | Site-directed mutagenesis | V286 residue | Tuned regio- and chemoselectivity | Geranylacetone, Nerylacetone beilstein-journals.org |

| P450BM3 variants | Site-saturation mutagenesis | Multiple active-site residues | Improved regioselectivity and conversion | Testosterone oup.com |

| P450cam (CYP101A1) | In vitro/in silico examination of active site residues | Residues influencing substrate contacts | Aiming for altered regioselectivity nih.gov | Camphor nih.gov |

Integration of Computational and Experimental Methodologies in Biocatalysis and Synthesis

The synergy between computational approaches and experimental validation is increasingly recognized as a cornerstone for accelerating innovation in biocatalysis and chemical synthesis. Future research will continue to integrate computational tools, such as artificial intelligence (AI)-driven protein design, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and reaction pathway prediction, with experimental screening and validation nih.govacs.orghznu.edu.cn. This integrated methodology allows for the rational design of novel enzymes with tailored substrate specificities and catalytic activities, as well as the optimization of synthetic routes and reaction conditions acs.orghznu.edu.cn. By using computational methods to predict enzyme performance or reaction outcomes, researchers can prioritize experimental efforts, leading to more efficient discovery and development cycles for new biocatalysts and synthetic processes relevant to 6-hydroxycamphor and other valuable compounds nih.govhznu.edu.cn.

Table 6.5.1: Integrated Computational and Experimental Workflows

| Computational Tool/Method | Experimental Validation | Area of Application | Outcome/Benefit | Example Focus |

| AI-driven Protein Design (e.g., AlphaFold2) | Enzyme activity assays, Mutagenesis | Enzyme engineering | Optimizing enzymatic properties, customizing selectivity hznu.edu.cn | Designing novel terpene hydroxylases |

| Molecular Dynamics (MD) Simulations | Site-directed mutagenesis, Kinetic studies | Mechanistic studies, Enzyme redesign | Predicting substrate orientation, understanding reaction pathways nih.govnih.govacs.org | Elucidating camphor binding in P450s |

| Bioinformatics Analysis | Enzyme characterization, Mutant screening | Enzyme discovery, Selectivity tuning | Identifying key residues for functionalization beilstein-journals.org | Identifying P450 residues for selectivity |

| Reaction Pathway Prediction | Synthetic route optimization, Catalyst screening | Chemical synthesis | Identifying efficient synthetic strategies | Developing novel routes for camphor derivatives |

Compound List:

this compound

Camphor

Borneol

Isoborneol

Terpenoids

Sclareolide

Geraniol

Nerol

Geranylacetone

Nerylacetone

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxycamphor, and what methodologies ensure purity and structural verification?

- Methodological Answer : Synthesis typically involves regioselective hydroxylation of camphor derivatives or microbial oxidation pathways. To ensure purity, employ column chromatography followed by spectroscopic validation (e.g., H/C NMR, IR). Quantitative analysis via GC-MS or HPLC with UV detection is recommended for purity assessment. Structural confirmation requires X-ray crystallography or comparison with spectral databases .

Q. Which analytical techniques are most reliable for identifying this compound and its derivatives in complex matrices?

- Methodological Answer : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is optimal for detecting metabolites like 6-oxocamphor and isohydroxycamphoric acid in biodegradation studies. For polar derivatives, use reversed-phase HPLC with tandem MS. Cross-validate findings with NMR for unambiguous identification .

Q. What are the primary metabolic pathways of this compound in microbial systems, and how are intermediates characterized?

- Methodological Answer : Rhodococcus and Pseudomonas strains degrade this compound via oxidative pathways, yielding intermediates such as 6-oxocamphor and carboxymethylcyclopentanones. Use C-labeled substrates in tracer studies to map pathways. Metabolite profiling requires LC-MS/MS and isotopic enrichment analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic intermediates of this compound across bacterial strains?

- Methodological Answer : Discrepancies arise from strain-specific enzymatic regioselectivity. Design comparative studies using standardized growth conditions (e.g., pH, temperature) and analyze enzyme kinetics (e.g., cytochrome P450 activity). Employ genomic sequencing to identify catalytic differences and validate via heterologous expression .

Q. What strategies optimize the enantiomeric yield of this compound in asymmetric synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., Sharpless oxazaborolidines) or engineered enzymes (e.g., directed evolution of monooxygenases). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational docking studies can predict catalyst-substrate interactions to guide optimization .

Q. How can computational models predict the interaction of this compound with biological targets?

- Methodological Answer : Use molecular dynamics (MD) simulations and density functional theory (DFT) to study binding affinities with receptors like TRPV1. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants). Cross-reference with crystallographic data from protein-ligand complexes .

Q. What systematic review methodologies are appropriate for synthesizing evidence on this compound’s biological activity?

- Methodological Answer : Follow PRISMA guidelines to identify, screen, and analyze studies. Use tools like Covidence for data extraction. Assess bias via ROBINS-I for non-randomized studies. Meta-analyze dose-response relationships using RevMan, ensuring heterogeneity testing (I statistic) .

Q. How should raw and processed data be managed in this compound experimental studies to ensure reproducibility?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectroscopic data in repositories like Zenodo with DOI assignment. Processed data (e.g., chromatograms) should include metadata on instrumentation parameters. Use electronic lab notebooks (ELNs) for version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.